N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
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Overview
Description
N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide typically involves the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and thiophene carboxylic acids.
Substitution Reactions: The introduction of the 4-methylphenyl and phenylacetamide groups is achieved through substitution reactions. Reagents such as alkyl halides and amines are used in the presence of catalysts like palladium or copper.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for maximum yield and efficiency, often involving high-pressure and high-temperature conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in modifying the aromatic rings or introducing new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Material Science: Used in the development of novel materials with unique electronic properties.
Biological Studies: Explored for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A well-known anti-inflammatory drug with a similar pyrazole core.
4-Methyl-N-(2-(2-((3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazino)-2-oxoethyl)benzamide: Another compound with structural similarities.
Uniqueness
N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide is unique due to its thieno[3,4-c]pyrazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole scaffold, which is known for its diverse biological activities. The presence of the 4-methylphenyl and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and inflammation. Preliminary studies suggest that this compound may act as an inhibitor of telomerase activity, which is crucial for cancer cell immortality.
Telomerase Inhibition
Research indicates that compounds with similar structures exhibit significant telomerase inhibitory activity. For instance, derivatives of 2-phenyl-4H-chromone have shown potent inhibition (IC50 < 1 µM) against telomerase, suggesting a potential pathway for this compound to exert similar effects .
Anticancer Activity
Several studies have evaluated the anticancer properties of thieno[3,4-c]pyrazole derivatives. For example:
- Cell Line Studies : The compound was tested against various cancer cell lines (e.g., A549 lung cancer cells) using MTT assays to assess cytotoxicity. The results indicated that certain derivatives significantly reduced cell viability.
- Mechanistic Insights : Flow cytometry analysis demonstrated that treatment with the compound resulted in cell cycle arrest at the G2/M phase and induced apoptosis in a concentration-dependent manner. This was further supported by Western blot analysis showing decreased expression levels of dyskerin, a component critical for telomerase activity .
Anti-inflammatory Effects
In addition to its anticancer properties, compounds structurally related to this compound have been investigated for their anti-inflammatory effects. These compounds are believed to modulate cytokine production and reduce inflammation markers in various models of autoimmune diseases .
Case Studies
- Study on Telomerase Inhibitors : A study synthesized a series of thieno[3,4-c]pyrazole derivatives and evaluated their telomerase inhibitory activities. The most potent compounds exhibited IC50 values significantly lower than standard inhibitors like staurosporine .
- Antitumor Mechanism Investigation : Another investigation focused on the apoptotic pathways activated by these compounds in cancer cells. It was found that specific structural modifications enhanced their efficacy against tumor cells by promoting apoptosis through caspase activation .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-7-9-16(10-8-14)23-20(17-12-26(25)13-18(17)22-23)21-19(24)11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAVWEMBWBDLRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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